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Cat. No.: B159446 Get Quote

Urolignoside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Urolignoside is a neolignan glycoside, a class of naturally occurring phenolic compounds. It is

found in various plant species, including Lysimachia clethroides and the fruits of Cinnamomum

zeylanicum. Structurally, it is characterized by a dihydrobenzofuran ring system linked to a

methoxyphenyl group, with a glucose moiety attached via a glycosidic bond. Preliminary

studies have highlighted the antioxidant and radical scavenging properties of Urolignoside,

suggesting its potential for further investigation in the context of oxidative stress-related

pathologies. This document provides a detailed overview of the chemical structure, properties,

and known biological activities of Urolignoside, along with relevant experimental protocols.

Chemical Structure and Properties
Urolignoside possesses a complex stereochemistry that is crucial for its biological activity. The

core structure is a 2,3-dihydrobenzofuran ring, substituted with a hydroxymethyl group at the 3-

position and a 3-hydroxypropyl group at the 5-position. A methoxy group is present at the 7-

position of this ring system. The 2-position of the dihydrobenzofuran ring is connected to a 2-

methoxyphenoxy group, which in turn is glycosidically linked to a β-D-glucopyranoside unit.

The systematic IUPAC name for Urolignoside is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-

[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-

methoxyphenoxy]oxane-3,4,5-triol[1][2].
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Physicochemical Properties
A summary of the key physicochemical properties of Urolignoside is presented in the table

below.

Property Value Reference(s)

Molecular Formula C₂₆H₃₄O₁₁ [1][3]

Molecular Weight 522.54 g/mol [3]

CAS Number 131723-83-6

Appearance Powder

Solubility
DMSO, Pyridine, Methanol,

Ethanol

Hydrogen Bond Acceptor

Count
11

Hydrogen Bond Donor Count 6

Rotatable Bond Count 10

Spectroscopic Data for Structural Elucidation
The definitive structure of Urolignoside was determined using a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While

the raw spectral data from the original structure elucidation studies are not readily available in

the public domain, this section describes the expected spectroscopic features based on its

known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum of Urolignoside would be complex, exhibiting

characteristic signals for the aromatic protons on both the dihydrobenzofuran and

methoxyphenyl rings. Distinct signals for the two methoxy groups would be observed as

singlets, typically in the range of δ 3.5-4.0 ppm. The protons of the propyl side chain and the

hydroxymethyl group would show characteristic multiplets. The anomeric proton of the
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glucose unit would appear as a doublet in the region of δ 4.5-5.5 ppm, with a coupling

constant indicative of a β-glycosidic linkage. The remaining sugar protons would resonate in

the δ 3.0-4.0 ppm region.

¹³C-NMR: The carbon NMR spectrum would show 26 distinct signals corresponding to each

carbon atom in the molecule. The aromatic carbons would resonate in the downfield region

(δ 100-160 ppm). The anomeric carbon of the glucose unit would be identifiable around δ

100-105 ppm. The signals for the two methoxy carbons would appear around δ 55-60 ppm.

The remaining aliphatic carbons of the dihydrobenzofuran core, the propyl side chain, the

hydroxymethyl group, and the glucose moiety would be found in the upfield region of the

spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the

molecular formula of C₂₆H₃₄O₁₁ by providing a highly accurate mass measurement of the

molecular ion. Fragmentation patterns observed in MS/MS experiments would correspond to

the loss of the glucose moiety and subsequent fragmentation of the aglycone, further

confirming the structure.

Biological Activity and Mechanism of Action
The primary biological activity reported for Urolignoside is its antioxidant and radical

scavenging capacity. This activity is attributed to the phenolic nature of the molecule.

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)
Lignans, the class of compounds to which Urolignoside belongs, are known to exert their

antioxidant effects primarily through a Hydrogen Atom Transfer (HAT) mechanism. In this

process, the phenolic hydroxyl groups on the Urolignoside molecule donate a hydrogen atom

to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting

Urolignoside radical is stabilized by resonance, making it relatively unreactive and preventing

it from propagating further radical reactions. The benzylic hydrogen atoms in the

dihydrobenzofuran ring may also contribute to this radical scavenging activity.

Experimental Protocols
The following are detailed protocols for assays used to evaluate the antioxidant activity of

Urolignoside.
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Isolation and Purification of Urolignoside
While a specific, detailed protocol for the isolation of Urolignoside from Lysimachia clethroides

is not extensively documented in readily available literature, a general procedure can be

outlined based on standard phytochemical methods for isolating lignan glycosides. The process

involves solvent extraction followed by multi-step column chromatography.

General Protocol:

Extraction: Air-dried and powdered aerial parts of Lysimachia clethroides are extracted

exhaustively with 95% ethanol at room temperature. The resulting extract is then

concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and partitioned successively

with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to

separate compounds based on their polarity. The fraction containing Urolignoside would be

determined by thin-layer chromatography (TLC) analysis.

Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected

to column chromatography on silica gel. The column is eluted with a gradient of increasing

polarity, typically a mixture of chloroform and methanol. Fractions are collected and

monitored by TLC.

Further Purification: Fractions containing Urolignoside are pooled and may require further

purification using Sephadex LH-20 column chromatography and/or preparative high-

performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation: The structure of the isolated pure compound is then confirmed using

spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable

DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b159446?utm_src=pdf-body
https://www.benchchem.com/product/b159446?utm_src=pdf-body
https://www.benchchem.com/product/b159446?utm_src=pdf-body
https://www.benchchem.com/product/b159446?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution

should have a deep purple color.

Sample Preparation: Prepare a stock solution of Urolignoside in methanol. Create a series

of dilutions from the stock solution to test a range of concentrations.

Reaction Mixture: In a 96-well microplate, add 20 µL of each Urolignoside dilution to

separate wells. Add 180 µL of the 0.1 mM DPPH solution to each well. For the control, add

20 µL of methanol instead of the sample.

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) /

Absorbance of Control ] x 100

β-Carotene-Linoleic Acid Bleaching Assay
This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the

subsequent bleaching of β-carotene.

Protocol:

Preparation of β-Carotene-Linoleic Acid Emulsion: Dissolve 2 mg of β-carotene in 10 mL of

chloroform. To 1 mL of this solution, add 20 mg of linoleic acid and 200 mg of Tween 40.

Remove the chloroform using a rotary evaporator at 40°C. Immediately add 50 mL of distilled

water and shake vigorously to form an emulsion.

Sample Preparation: Prepare a stock solution of Urolignoside in a suitable solvent (e.g.,

ethanol).

Reaction Mixture: In a 96-well microplate, add 200 µL of the β-carotene-linoleic acid

emulsion to each well. Add 50 µL of each Urolignoside dilution to separate wells. For the

control, add 50 µL of the solvent instead of the sample.
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Incubation and Measurement: Measure the initial absorbance of each well at 470 nm (t=0).

Incubate the plate at 50°C for 2 hours. After incubation, measure the final absorbance at 470

nm (t=2h).

Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-

carotene bleaching using the following formula: % Inhibition = [ 1 - (Absorbance of Sample at

t=0 - Absorbance of Sample at t=2h) / (Absorbance of Control at t=0 - Absorbance of Control

at t=2h) ] x 100

Visualizations
The following diagrams illustrate the general workflow for the isolation of Urolignoside and its

proposed antioxidant mechanism.
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General workflow for the isolation and identification of Urolignoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CNP0208777.1 - COCONUT [coconut.naturalproducts.net]

2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

3. (7S,8R)-Urolignoside | C26H34O11 | CID 10602086 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [What is the chemical structure of Urolignoside?].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159446#what-is-the-chemical-structure-of-
urolignoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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